ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Description
Ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a biphenylamide group at position 5 and a sulfanyl-linked ethyl acetate moiety at position 2. The compound’s structure integrates aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse biological applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-2-25-16(23)12-26-19-22-21-18(27-19)20-17(24)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKSYRBUQGVRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-phenylbenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl bromoacetate under suitable conditions to yield the final compound . Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer activity, it is being studied for its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways. For example, the compound may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
1,3,4-Thiadiazole derivatives often exhibit bioactivity modulated by substituents on the amino (position 5) and sulfanyl (position 2) groups. Below is a comparative analysis of key analogs:
Key Observations :
- Biphenyl vs. Smaller Aromatic Groups : The biphenylamide substituent in the target compound likely improves binding to hydrophobic enzyme pockets compared to the 4-methoxybenzamido group in Compound 44, which showed <10% cytotoxic activity .
- Ester vs. Ionic Moieties : The ethyl acetate group in the target compound may confer better membrane permeability than the sodium carboxylate in , though the latter’s ionic nature enhances solubility.
- Electron-Withdrawing Groups : Derivatives with sulfonyl or morpholine groups (e.g., ) exhibit distinct electronic profiles that could modulate enzyme inhibition compared to the neutral biphenylamide.
Physicochemical Properties
- Lipophilicity : The biphenyl group increases logP compared to morpholine sulfonyl derivatives (e.g., XLogP3 = 1.8 for the morpholine analog in ).
- Solubility : Ethyl acetate esters (target compound) are typically less water-soluble than ionic derivatives (e.g., ) but more soluble than purely hydrophobic analogs like benzylsulfanyl derivatives .
Biological Activity
Ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate is a chemical compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a thiadiazole core linked to an ethyl acetate moiety and a biphenyl amide group. The structural formula can be represented as follows:
This structure is crucial for its biological activity, as the presence of the thiadiazole and biphenyl groups contributes to its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiadiazole have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and induction of apoptosis.
- EGFR Inhibition : Many thiadiazole derivatives have been identified as effective inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The presence of a sulfanyl group in the structure enhances this inhibitory activity1.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cells2.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins3.
Antimicrobial Activity
There is also evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways4.
Anti-inflammatory Effects
Thiadiazole derivatives are known for their anti-inflammatory effects. Studies indicate that they may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS5.
Study on Anticancer Activity
A notable study investigated the anticancer effects of a series of thiadiazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives had IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT116) cancer cells. Specifically, one derivative exhibited an IC50 value of 0.09 µM against EGFR1.
Table 1: Biological Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.09 | EGFR Inhibition |
| Compound B | HCT116 | 0.16 | Apoptosis Induction |
| Compound C | HePG-2 | 0.20 | Cell Cycle Arrest |
Study on Antimicrobial Activity
Another study evaluated the antimicrobial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several compounds, suggesting potential for development into antimicrobial agents4.
Q & A
Basic: What synthetic routes are recommended for preparing ethyl 2-[(5-{[1,1'-biphenyl]-4-amido}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a 1,3,4-thiadiazole core with biphenylamide and sulfanylacetate moieties. Key steps include:
- Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) to form the 1,3,4-thiadiazole ring .
- Sulfanyl Acetate Introduction : Reaction of the thiadiazole intermediate with ethyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) in anhydrous acetone or DMF .
- Amidation : Coupling the biphenyl-4-carboxylic acid derivative to the thiadiazole using carbodiimide reagents (EDC/HOBt) in DCM .
Optimization : Control temperature (0–5°C for amidation), solvent purity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of coupling agent to carboxylic acid) to minimize side products .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., biphenyl aromatic peaks at δ 7.4–8.0 ppm, thiadiazole C-S at δ 165–170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₂₀N₄O₃S₂: expected m/z 498.1052) .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., biphenyl-thiadiazole dihedral angles ~46.3°) using SHELX software for refinement .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., cytotoxic vs. inactive results) for this compound?
Methodological Answer:
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (e.g., 0.1–100 µM) to establish activity thresholds .
- Cell Line Specificity : Test against diverse cancer lines (e.g., A549, HEPG2, MCF7) to identify tissue-selective effects .
- Target Validation : Use siRNA knockdown or CRISPR to confirm involvement of hypothesized targets (e.g., kinase inhibition) .
- Solubility Assessment : Address false negatives by optimizing DMSO concentration or using surfactants (e.g., Tween-80) .
Advanced: What computational strategies are effective for predicting the mechanism of action and binding interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like tubulin or topoisomerase II, focusing on hydrogen bonds with the biphenylamide group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) with bioactivity using CoMFA/CoMSIA .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (typically >200°C for thiadiazoles) .
- Photostability : Expose to UV light (254 nm) for 48 hours and monitor degradation via HPLC; store in amber vials if sensitive .
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) to assess ester group lability; use acetonitrile/water (80:20) for long-term storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (F, Cl) or methoxy groups on the biphenyl ring to modulate lipophilicity and target affinity .
- Bioisosteric Replacement : Replace the thiadiazole with 1,2,4-triazole or oxadiazole cores to compare potency .
- Pharmacophore Mapping : Identify critical moieties (e.g., sulfanylacetate for H-bonding) using Schrödinger’s Phase .
Basic: What in vitro assays are suitable for preliminary evaluation of antitumor potential?
Methodological Answer:
- MTT Assay : Screen against cancer cell lines (72-hour exposure) with doxorubicin as a positive control .
- Colony Formation Assay : Assess long-term proliferation inhibition post-treatment .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to detect G2/M arrest, indicative of microtubule disruption .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
